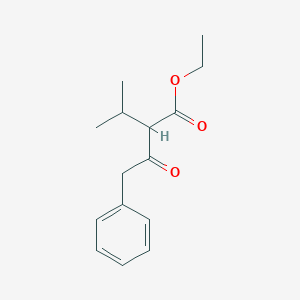
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate is a compound of significant interest in organic chemistry, particularly for its role as an intermediate in the synthesis of various pharmacologically active molecules. Its structure comprises an ethyl ester group, a ketone functionality, and a phenyl ring, which contribute to its chemical versatility.
Synthesis Analysis
The synthesis of related compounds involves highly enantioselective hydrogenation processes. For example, the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate yields ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating the potential for synthesizing similar compounds with precise stereochemical control (Meng, Zhu, & Zhang, 2008). Additionally, biocatalytic methods offer scalable and optically pure production routes, as shown by the conversion of ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate using recombinant E. coli strains (Ni et al., 2013).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds reveal insights into the stereochemical outcomes of synthetic reactions. For instance, the study of ethyl 4-acetyl-5-oxo-3-phenylhexanoate demonstrated the impact of chiral centers on the molecular configuration and highlighted the importance of stereochemistry in the synthesis of complex organic molecules (Wang & Hu, 2011).
Chemical Reactions and Properties
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate can undergo a variety of chemical reactions due to its functional groups. The enantioselective reduction of similar esters has been achieved using microorganisms, producing optically pure alcohols, which are valuable intermediates in organic synthesis. This demonstrates the compound's reactivity and the potential for producing enantiomerically enriched products through biocatalysis (Lacerda et al., 2006).
Aplicaciones Científicas De Investigación
-
Ethyl ®-2-Hydroxy-4-phenylbutanoate
- Application : This compound is a useful intermediate for the synthesis of various anti-hypertension drugs .
- Method of Application : It was produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor .
- Results or Outcomes : The production of this compound provides a pathway for the synthesis of various anti-hypertension drugs .
Propiedades
IUPAC Name |
ethyl 3-oxo-4-phenyl-2-propan-2-ylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-18-15(17)14(11(2)3)13(16)10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMIDTBEENEUNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate | |
CAS RN |
176519-53-2 |
Source


|
| Record name | ethyl 3-oxo-4-phenyl-2-(propan-2-yl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


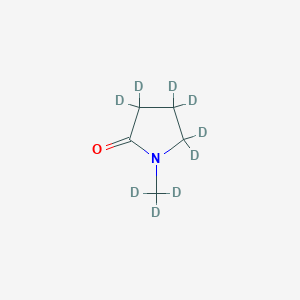
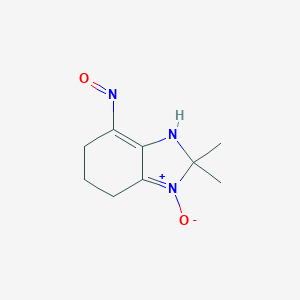

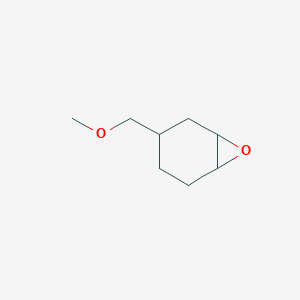

![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

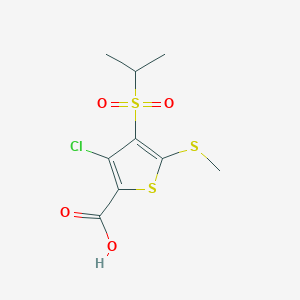


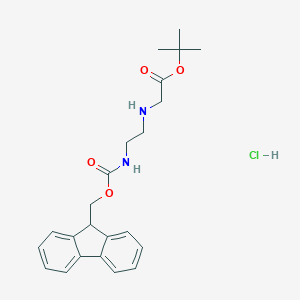
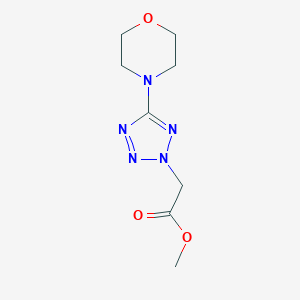
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)